N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide
Description
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide is a synthetic small molecule characterized by a 3,4-dimethylbenzamide core linked via a but-2-yn-1-yl spacer to a benzyl(methyl)amino group. The compound’s alkyne chain facilitates rigidity, while the benzyl(methyl)amino group may enhance lipophilicity and membrane permeability.
Properties
IUPAC Name |
N-[4-[benzyl(methyl)amino]but-2-ynyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-17-11-12-20(15-18(17)2)21(24)22-13-7-8-14-23(3)16-19-9-5-4-6-10-19/h4-6,9-12,15H,13-14,16H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXSKQUYCGIFSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC#CCN(C)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common method involves the alkylation of benzylamine with propargyl bromide to form N-(prop-2-yn-1-yl)benzylamine. This intermediate is then subjected to further reactions, such as amidation with 3,4-dimethylbenzoyl chloride, to yield the final product. The reaction conditions often include the use of organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl(methyl)amino group, where nucleophiles such as halides or alkoxides replace the existing substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and nucleophiles such as sodium azide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acid derivatives, reduction can produce alkanes, and substitution reactions can result in various substituted benzamides.
Scientific Research Applications
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It finds applications in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The compound’s structural analogs in the evidence share core features but differ in substituents and functional groups:
- Benzamide Substitutions : The shared 3,4-dimethyl group in the target and 2a suggests similar electronic effects, but 2a’s hydroxycarbamoyl group introduces hydrogen-bonding capacity absent in the target .
Physicochemical Properties
| Compound | Melting Point | Purity | Analytical Data |
|---|---|---|---|
| Target Compound | - | - | - |
| 2a | 127°C | 98.2% | 1H/13C NMR (δ 7.2–7.8 ppm aromatic) |
- The 3,4-dimethyl substitution in both the target and 2a likely contributes to comparable melting points (hypothesized ~120–130°C for the target) due to similar crystal packing .
Spectroscopic and Crystallographic Features
- Spectroscopy: 2a’s NMR data (aromatic δ 7.2–7.8 ppm) align with the target’s expected shifts for the 3,4-dimethylbenzamide moiety, though the benzyl(methyl)amino group may introduce distinct deshielding effects .
- Crystallography: ’s V-shaped compound exhibits π-π stacking and O–H⋯N hydrogen bonding, whereas the target’s bulkier benzyl(methyl)amino group may disrupt such interactions, favoring alternative packing modes .
Discussion of Research Findings
- Biological Implications : The target’s tertiary amine and alkyne spacer resemble 10-C10’s AChE-inhibitory pharmacophores, but its shorter chain and dimethyl groups may enhance selectivity .
- Synthetic Feasibility : The target’s synthesis could face challenges in optimizing amine alkylation steps, as seen in 10-C10’s low yield .
- Structure-Activity Relationships : The 3,4-dimethylbenzamide group, shared with 2a, likely enhances metabolic stability compared to unsubstituted analogs .
Biological Activity
N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)-3,4-dimethylbenzamide is a synthetic compound that has attracted attention for its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 354.41 g/mol. It exhibits a complex structure that includes a but-2-yn-1-yl chain and a dimethylbenzamide moiety, which may enhance its reactivity with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃ |
| Molecular Weight | 354.41 g/mol |
| Purity | Typically 95% |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within cells. Preliminary studies suggest that it may function as an enzyme inhibitor, modulating various biochemical pathways involved in viral replication and tumor growth.
Antiviral Activity
Research has indicated that derivatives of benzamide compounds can exhibit broad-spectrum antiviral effects. For instance, studies on related compounds have shown their ability to inhibit the replication of viruses such as HIV and HBV by increasing intracellular levels of APOBEC3G (A3G), a protein known for its antiviral properties .
Case Study: Anti-HBV Activity
In vitro studies have demonstrated that similar benzamide derivatives can inhibit HBV replication effectively. The compound's mechanism may involve the upregulation of A3G levels, which directly interacts with HBV core proteins, thereby inhibiting viral DNA replication .
Research Findings
Recent research findings on related compounds provide insights into the potential efficacy of this compound:
-
Antiviral Efficacy :
- IC50 Values : Compounds structurally similar to this compound have shown promising IC50 values against HBV in HepG2 cell lines (e.g., IC50 = 1.99 µM for IMB-0523) .
- Selectivity Index (SI) : The selectivity index for these compounds indicates a favorable therapeutic window (e.g., SI = 58 for IMB-0523).
- Toxicity Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
